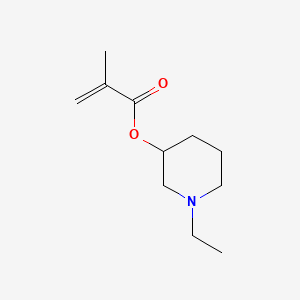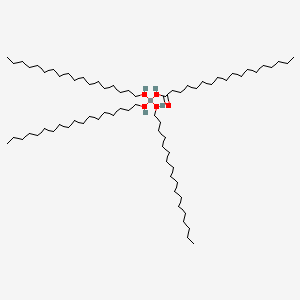
Tris(octadecan-1-olato)(stearate-O)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(octadecan-1-olato)(stearate-O)titanium is a titanium-based organometallic compound. It is primarily used in organic synthesis as a catalyst or coordination compound, playing a crucial role in facilitating various organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized by reacting titanium triethanolamine with octadecan-1-ol and stearic acid. The reaction involves the formation of titanium-oxygen bonds, resulting in the desired tris(octadecan-1-olato)(stearate-O)titanium .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves controlled temperature and pressure conditions to facilitate the reaction and subsequent purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Tris(octadecan-1-olato)(stearate-O)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: It can also undergo reduction reactions, often resulting in the formation of lower oxidation state titanium compounds.
Substitution: The compound can participate in substitution reactions where the octadecan-1-olato or stearate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various ligands, including phosphines and amines, can be used under controlled conditions to achieve substitution.
Major Products Formed:
Oxidation: Titanium dioxide and other titanium oxides.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium-ligand complexes.
Scientific Research Applications
Tris(octadecan-1-olato)(stearate-O)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of high-performance materials, coatings, and as a stabilizer in plastics
Mechanism of Action
The mechanism of action of tris(octadecan-1-olato)(stearate-O)titanium involves its ability to coordinate with various substrates, facilitating their transformation through catalytic processes. The titanium center acts as a Lewis acid, activating the substrates and enabling the desired chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Titanium isopropoxide: Another titanium-based compound used in organic synthesis.
Titanium tetrachloride: Widely used as a precursor in the production of titanium dioxide and other titanium compounds.
Titanium butoxide: Used in the synthesis of titanium-based materials and as a catalyst.
Uniqueness: Tris(octadecan-1-olato)(stearate-O)titanium is unique due to its specific ligand structure, which imparts distinct properties and reactivity compared to other titanium compounds. Its combination of octadecan-1-olato and stearate ligands provides a balance of hydrophobicity and coordination ability, making it particularly effective in certain catalytic applications .
Properties
CAS No. |
83898-03-7 |
|---|---|
Molecular Formula |
C72H150O5Ti |
Molecular Weight |
1143.8 g/mol |
IUPAC Name |
octadecanoic acid;octadecan-1-ol;titanium |
InChI |
InChI=1S/C18H36O2.3C18H38O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-17H2,1H3,(H,19,20);3*19H,2-18H2,1H3; |
InChI Key |
YITMYKWIFPNPOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCC(=O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



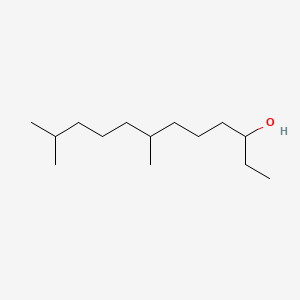

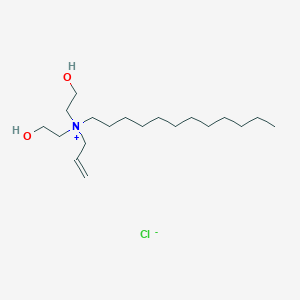
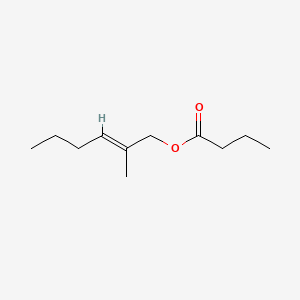
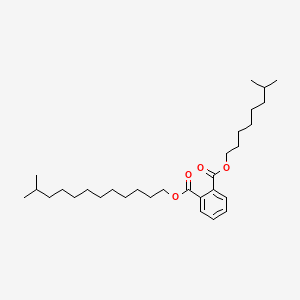
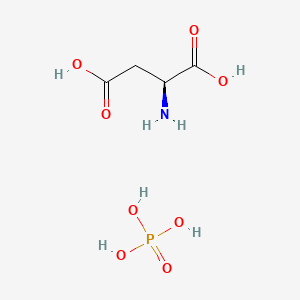
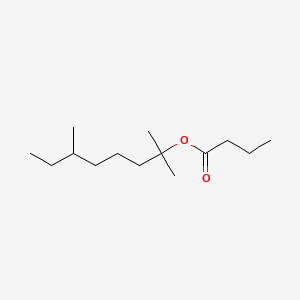
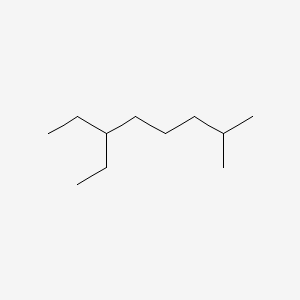

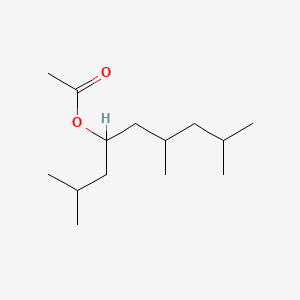
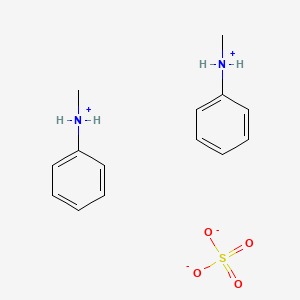
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
